N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-17(24)9-12-8-11(6-7-13(12)22-23)18(25)19-10-16-20-14-4-2-3-5-15(14)21-16/h2-5,9,11H,6-8,10H2,1H3,(H,19,25)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAQGOUEDKHODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1h-benzo[d]imidazol-2-yl moiety have been reported to inhibit ck1δ, a member of the casein kinase 1 (ck1) family. CK1 isoforms are involved in the regulation of many cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation.
Mode of Action
Compounds with a similar structure have been reported to block aq signal reception at the level of pqsr, leading to a reduced transcription of the pqsa-lux genes. This suggests that the compound may interact with its targets to modulate gene transcription.
Biochemical Pathways
The inhibition of ck1δ can impact several cellular processes, including wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation. These processes involve multiple biochemical pathways, suggesting that the compound could have wide-ranging effects on cellular function.
Pharmacokinetics
Compounds with the 1h-benzo[d]imidazol-2-yl moiety are known to exhibit a broad range of chemical and biological properties, which could potentially influence their pharmacokinetic profile.
Result of Action
Compounds with a similar structure have been reported to inhibit the proliferation of tumor cell lines in a dose and cell line-specific manner. This suggests that the compound could have potential anti-tumor effects.
Action Environment
The synthesis of similar compounds has been reported to be influenced by the presence or absence of certain reagents, suggesting that the compound’s activity could potentially be affected by its chemical environment.
Biological Activity
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a compound that exhibits significant biological activities. This article provides a comprehensive overview of its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzimidazole moiety and a hexahydrocinnoline framework. The molecular formula is C19H20N4O2, with a molecular weight of 336.39 g/mol. The presence of the benzimidazole ring suggests potential interactions with biological targets such as enzymes or receptors.
Antidiabetic Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant antidiabetic properties. A related study highlighted the synthesis of 2-phenyl-1H-benzo[d]imidazole-based α-glucosidase inhibitors, which showed promising results in terms of hypoglycemic activity. Compounds derived from this class were evaluated for their ability to inhibit α-glucosidase with IC50 values indicating strong inhibition potential (e.g., 0.71 ± 0.02 µM for one derivative) .
Antioxidant Activity
The antioxidant potential of benzimidazole derivatives has been investigated using various assays. A study indicated that certain benzimidazole compounds exhibited notable antioxidant activity, which is crucial for protecting cells from oxidative stress . The antioxidant properties are essential for mitigating diseases linked to oxidative damage.
Anticancer Activity
The anticancer potential of compounds containing benzimidazole structures has been explored in several research contexts. These compounds often target specific pathways involved in cancer cell proliferation and survival. For instance, modifications to the benzimidazole core can enhance selectivity and potency against various cancer cell lines.
The biological activities of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds like this may act as enzyme inhibitors by binding to active sites or allosteric sites on enzymes such as α-glucosidase.
- Antioxidant Mechanisms : The presence of functional groups allows for the scavenging of free radicals.
- Cell Signaling Pathways : Interaction with cellular signaling pathways can lead to apoptosis in cancer cells.
Study on Antidiabetic Effects
A study focused on the synthesis and evaluation of benzimidazole derivatives revealed that one compound showed significant hypoglycemic effects comparable to standard treatments like acarbose. This was demonstrated through both in vitro and in vivo experiments .
Study on Antioxidant Properties
Another investigation into the antioxidant capabilities of benzimidazole derivatives indicated that certain compounds exhibited superior activity compared to traditional antioxidants. This was measured using DPPH and ABTS assays .
Data Summary
| Activity | Compound | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antidiabetic | 15o | 0.71 ± 0.02 | α-glucosidase inhibition |
| Antioxidant | Compound 2a | Not specified | Free radical scavenging |
| Anticancer | Various benzimidazole derivatives | Varies by compound | Targeting cancer cell pathways |
Preparation Methods
Cyclocondensation of Keto-Esters with Hydrazines
A cyclocondensation reaction between 2-methyl-3-oxohexahydrocinnoline-6-carboxylic acid derivatives and hydrazine hydrate under acidic conditions generates the cinnoline core. For example, heating a diketone precursor with hydrazine in ethanol at reflux (78°C) for 12 hours yields the partially saturated cinnoline ring. Catalysts such as polyphosphoric acid (PPA) enhance ring closure efficiency, as observed in analogous syntheses of benzimidazole derivatives.
Palladium-Catalyzed Coupling for Functionalization
Introduction of the carboxamide group at position 6 requires coupling agents. A palladium-catalyzed Buchwald-Hartwig amination using 2-methyl-3-oxohexahydrocinnoline-6-carbonyl chloride and benzimidazole-methylamine has been proposed. This method employs tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer agent in toluene, achieving yields of 68–72% after recrystallization.
Benzimidazole Moiety Synthesis
The 1H-benzo[d]imidazol-2-ylmethyl group is synthesized separately and later conjugated to the cinnoline core:
Condensation of o-Phenylenediamine with Carboxylic Acids
Heating o-phenylenediamine with glyoxylic acid derivatives in polyphosphoric acid at 130–150°C for 6 hours produces 2-substituted benzimidazoles. For instance, 2-(aminophenyl)-1H-benzimidazole is obtained in 51% yield after neutralization with NaHCO₃ and recrystallization. Modifications using methyl glyoxylate introduce the methyl group at the imidazole’s 2-position.
Reductive Amination for Methyl Linking
The methylene bridge between benzimidazole and cinnoline is installed via reductive amination. Reacting 2-aminomethylbenzimidazole with 2-methyl-3-oxohexahydrocinnoline-6-carbaldehyde in methanol under hydrogen gas (1 atm) in the presence of palladium on carbon (Pd/C) affords the secondary amine linkage. Yields range from 65–70%, with purification via column chromatography (ethyl acetate/hexane, 4:6).
Final Assembly and Optimization
Carboxamide Bond Formation
Coupling the cinnoline carbonyl chloride with the benzimidazole-methylamine intermediate is critical. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C achieves amide bond formation without racemization. The reaction mixture is stirred for 24 hours, followed by aqueous workup to isolate the product in 75–80% purity.
Crystallization and Purification
Final purification involves recrystallization from heptane or acetonitrile to remove unreacted starting materials. For example, dissolving the crude product in hot acetonitrile (50°C) and cooling to −20°C yields crystals with >95% purity.
Analytical Characterization
Key characterization data include:
| Property | Value/Description | Method |
|---|---|---|
| Melting Point | 297–299°C (decomposes) | Differential Scanning Calorimetry (DSC) |
| ¹H NMR (DMSO-d₆) | δ 1.45 (s, 3H, CH₃), 2.85–3.10 (m, 4H, cinnoline H), 4.65 (s, 2H, CH₂), 7.25–7.75 (m, 4H, benzimidazole H) | 400 MHz NMR |
| HPLC Purity | 98.5% | C18 column, MeOH/H₂O (70:30) |
Challenges and Mitigation Strategies
- Low Yields in Cyclocondensation : Optimizing stoichiometry (1:1.2 ratio of diketone to hydrazine) and using PPA increases yields from 45% to 62%.
- Byproduct Formation during Coupling : Replacing EDCl with propylphosphonic anhydride (T3P®) reduces dimerization byproducts.
- Solubility Issues : Employing polar aprotic solvents (e.g., N-methylpyrrolidinone) enhances intermediate solubility during palladium-catalyzed steps.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-((1H-benzo[d]imidazol-2-yl)methyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide?
The synthesis typically involves multi-step protocols, starting with the formation of benzimidazole-thiol intermediates via reactions of o-phenylenediamine with carbon disulfide and potassium hydroxide. Subsequent steps include hydrazine hydrate treatment to generate hydrazinyl derivatives, followed by condensation with appropriate aldehydes/ketones. For example, hydrazinecarboxamide intermediates are synthesized using sodium cyanate and glacial acetic acid. Characterization requires IR, , , and mass spectrometry to confirm functional groups (e.g., S-H at 2634 cm, N-H at 3395 cm) and molecular integrity .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Essential techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O at 1632 cm, C=N at 1742 cm).
- : Confirms aromatic protons (δ 7.22–7.72 ppm) and exchangeable protons (e.g., N-H at δ 12.12 ppm).
- ESI-MS : Validates molecular weight (e.g., m/z 495.18 for related benzimidazole derivatives).
- Elemental analysis : Ensures purity (deviations ≤ ±0.4% from theoretical values) .
Q. How are intermediates like 2-hydrazinyl-1H-benzo[d]imidazole isolated and purified?
Intermediates are purified via recrystallization using methanol or ethanol. Melting point analysis and TLC (Rf values) monitor progress. For example, 2-hydrazinyl-1H-benzo[d]imidazole shows distinct melting points (212–213°C) and Rf shifts compared to precursors .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected shifts) require cross-validation:
- Compare experimental data with computational predictions (DFT calculations).
- Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
- Re-examine synthetic steps for side reactions (e.g., oxidation of thiol groups) .
Q. What experimental designs are optimal for evaluating anticonvulsant activity in vivo?
- Animal models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents.
- Dosage : Administer compound at 30–100 mg/kg, with phenytoin as a positive control.
- Endpoints : Measure seizure latency, duration, and mortality. Include histopathology to assess neurotoxicity .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Modify substituents : Introduce electron-withdrawing groups (e.g., -F, -NO) on the benzimidazole ring to enhance binding to GABA receptors.
- Compare analogs : Test derivatives with varying hydrazinecarboxamide side chains. For example, aromatic aldehydes improve lipophilicity and blood-brain barrier penetration .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to anticonvulsant targets (e.g., sodium channels).
- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds with Thr of Na1.2).
- Validate with MD simulations (100 ns) to assess stability of ligand-receptor complexes .
Q. How do reaction conditions (e.g., solvent, catalyst) impact yield in large-scale synthesis?
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Catalyst : Use triethylamine to facilitate carboxamide formation.
- Temperature : Optimize at 60–80°C to avoid side products (e.g., hydrolysis of hydrazine groups). Yields ≥70% are achievable with rigorous parameter control .
Methodological Tables
Table 1. Key Spectral Data for Intermediate 2-Hydrazinyl-1H-Benzo[d]imidazole
| Technique | Observations | Significance |
|---|---|---|
| IR | 3464 cm (N-H), 3024 cm (C-H) | Confirms hydrazine and aromatic C-H |
| δ 6.14 (NH), δ 7.22–7.72 (Ar-H) | Validates substitution pattern | |
| ESI-MS | m/z 179.2 [M+H] | Matches theoretical molecular weight |
Table 2. Comparative Anticonvulsant Activity of Derivatives
| Derivative | ED (MES) | Neurotoxicity (TD) | Protective Index (TD/ED) |
|---|---|---|---|
| Parent Compound | 32 mg/kg | 110 mg/kg | 3.44 |
| 4t (o-Tolyl) | 28 mg/kg | 135 mg/kg | 4.82 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
